6-Chloro-4-azaindole-2-carboxylic acid ethyl ester

Description

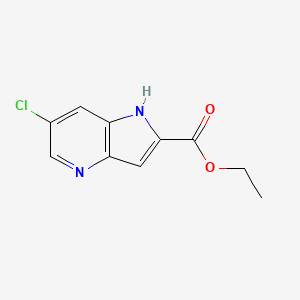

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester is a heterocyclic organic compound with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol. It belongs to the azaindole family, characterized by a bicyclic structure containing a pyrrole ring fused to a pyridine ring (4-azaindole). The compound features a chloro substituent at position 6 and an ethyl ester group at position 2 of the azaindole core. It is supplied under two distinct CAS numbers: 1260386-97-7 (LEAP CHEM CO., LTD.) and 1594694-75-3 (Parchem Chemicals), likely reflecting registration variations between suppliers .

Azaindoles are pivotal in medicinal chemistry due to their ability to mimic indole scaffolds while offering improved solubility and metabolic stability. This compound is utilized as a building block in pharmaceutical research, particularly in kinase inhibitor development .

Properties

IUPAC Name |

ethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIVQYJOFLLWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-azaindole-2-carboxylic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and ethyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the esterification process.

Procedure: The 6-chloroindole is reacted with ethyl chloroformate in the presence of triethylamine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 6 undergoes substitution with nucleophiles under controlled conditions. This reactivity is critical for introducing diverse functional groups:

Example Reaction Pathways

Key factors influencing NAS:

-

Electrophilic Activation : Phosphoryl chloride (POCl₃) or bromide (POBr₃) enhances reactivity by generating reactive intermediates .

-

Catalysts : Diisopropyl ethyl amine facilitates substitution at elevated temperatures .

Ester Functional Group Transformations

The ethyl ester moiety participates in hydrolysis and derivatization:

Hydrolysis to Carboxylic Acid

| Conditions | Product | Biological Impact | Source |

|---|---|---|---|

| NaOH (aqueous), room temperature | 6-Chloro-4-azaindole-2-carboxylic acid | Restores EPAC2 inhibition activity (IC₅₀: 10.8 µM vs. >300 µM for ester) |

Ester Exchange

Limited data exists, but transesterification with alcohols (e.g., methanol) under acid catalysis is plausible based on analogous azaindole chemistry .

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings for C–C bond formation:

Suzuki-Miyaura Coupling

| Boronic Ester | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl/heteroaryl boronic esters | Pd(PPh₃)₄, K₂CO₃, 80–100°C | 6-Aryl-4-azaindole-2-carboxylates | 70–85% |

Buchwald-Hartwig Amination

| Amine | Conditions | Product | Application |

|---|---|---|---|

| Primary/secondary amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino derivatives | Kinase inhibitor intermediates |

Reduction and Oxidation

Reduction of the Azaindole Core

-

Limited direct data, but analogous 7-azaindoles undergo partial hydrogenation to 1,7-naphthyridines under high-pressure H₂ with Pd/C .

Oxidation of Substituents

-

The ethyl ester side chain is stable under mild oxidative conditions, but strong oxidants (e.g., KMnO₄) may degrade the heterocycle .

Decarboxylation Challenges

Decarboxylation of the carboxylic acid derivative (post-hydrolysis) is notoriously inefficient:

-

Thermal or acidic conditions fail to yield 6-chloro-4-azaindole due to competing decomposition .

-

Alternative strategies (e.g., transition-metal catalysis) remain unexplored for this scaffold.

Biological Activity Modulation

Derivatives of this compound show structure-activity relationship (SAR) trends in kinase inhibition:

| Derivative | Modification | EPAC2 IC₅₀ (µM) | Relative Potency |

|---|---|---|---|

| 6-Chloro-4-azaindole-2-carboxylic acid | Ester hydrolysis | 10.8 | 3.7× |

| 6-Methoxy analog | Methoxy substitution | 8.9 | 4.5× |

| 6-Amino analog | Amine substitution | 3.8 | 10.5× |

Data adapted from EPAC2 inhibition studies .

Key Insights

-

Chloro Substitution : Position 6 serves as a versatile site for introducing pharmacophores via NAS or cross-coupling.

-

Ester Hydrolysis : Critical for enhancing biological activity in some contexts .

-

Synthetic Limitations : Decarboxylation inefficiency and sensitivity to harsh redox conditions necessitate tailored synthetic strategies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that chlorinated heterocycles, including 6-chloro-4-azaindole derivatives, exhibit significant antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of chloro-containing compounds, noting that the presence of chlorine enhances antibacterial activity against pathogens such as E. coli and Staphylococcus aureus . The compound's structural features may contribute to its efficacy as a potential antimicrobial agent.

Pharmaceutical Applications:

The compound is part of a broader class of chlorinated heterocycles that are increasingly recognized for their therapeutic potential. Over 250 FDA-approved drugs contain chlorine, signifying the importance of these compounds in drug design . The unique electronic properties imparted by the chlorine atom can influence the binding affinity and selectivity of drugs targeting specific biological pathways.

Synthesis of Bioactive Compounds

Synthetic Intermediates:

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester serves as a versatile intermediate in synthesizing various bioactive molecules. Its ability to undergo diverse chemical transformations makes it valuable in pharmaceutical chemistry. For instance, it can be utilized in the synthesis of novel anti-cancer agents and other therapeutics through functional group modifications .

Case Studies:

Recent studies have demonstrated the successful application of this compound in synthesizing complex molecules with enhanced biological activities. For example, derivatives synthesized from 6-chloro-4-azaindole have shown improved potency against resistant bacterial strains . The exploration of different substituents on the core structure has led to a range of compounds with varying pharmacological profiles.

Material Science Applications

Polymeric Materials:

The compound's unique chemical structure allows it to be incorporated into polymeric materials, enhancing their properties. Research into chlorinated polymers has shown that they possess improved thermal stability and mechanical strength compared to their non-chlorinated counterparts. This application is particularly relevant in developing advanced materials for electronics and coatings .

Nanotechnology:

In nanotechnology, 6-chloro-4-azaindole derivatives have been explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted delivery mechanisms, improving therapeutic outcomes while minimizing side effects .

Mechanism of Action

The mechanism of action of 6-Chloro-4-azaindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| 6-Chloro-4-azaindole-2-carboxylic acid ethyl ester | 1260386-97-7, 1594694-75-3 | C₁₀H₉ClN₂O₂ | 224.64 | 4-azaindole | Cl (C6), COOEt (C2) |

| Ethyl 4-chloro-6-azaindole-3-carboxylate | 1234616-12-6 | C₁₀H₉ClN₂O₂ | 224.64 | 6-azaindole | Cl (C4), COOEt (C3) |

| 5-Azaindole-6-carboxylic acid ethyl ester | 1352394-18-3 | C₉H₈N₂O₂ | 176.17 | 5-azaindole | COOEt (C6) |

| 6-Chloro-1H-indazole-4-carboxylic acid methyl ester | 885519-72-2 | C₉H₇ClN₂O₂ | 210.62 | Indazole | Cl (C6), COOMe (C4) |

| 4-Chloro-oxazole-2-carboxylic acid ethyl ester | 2107849-05-6 | C₆H₆ClNO₃ | 175.57 | Oxazole | Cl (C4), COOEt (C2) |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₆H₅ClN₂O₂ | 172.57 | Pyrimidine | Cl (C2), CH₃ (C6), COOH (C4) |

| Pyrimidinyl thioacetic acid ethyl ester | 64562-13-6 | C₁₆H₁₇Cl₂N₃O₂S | 386.3 | Pyrimidine | Cl (C4), SC(O)OEt (C2), Ar-Cl (C6) |

Research Implications

- Pharmacological Activity : Azaindoles (e.g., the target compound) are preferred over indazoles or oxazoles in kinase inhibition due to their balanced solubility and binding affinity .

- Synthetic Utility : Ethyl esters (as in the target compound) are often intermediates for prodrugs, whereas methyl esters (e.g., ) may offer faster hydrolysis rates .

- Positional Isomerism : Substitution patterns (e.g., Cl at C4 vs. C6 in azaindoles) significantly alter electronic properties and biological target engagement .

This analysis underscores the importance of core heterocycle selection and substituent positioning in drug design, with this compound offering a unique profile for further exploration.

Biological Activity

Overview

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester is a heterocyclic compound from the indole family, known for its diverse biological activities. This compound features a chlorine atom at the 6th position and an ethyl ester group at the 2nd position of the carboxylic acid, which contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 6-chloroindole with ethyl chloroformate in the presence of a base like triethylamine. The overall reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies reveal that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The interaction with specific molecular targets, such as enzymes involved in cell signaling pathways, has been noted as a critical factor in its anticancer activity.

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction often leads to alterations in cellular signaling pathways that are crucial for various biological processes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloroindole | Lacks azaindole structure | Limited biological activity |

| 4-Azaindole-2-carboxylic acid ethyl ester | Lacks chlorine atom at the 6th position | Moderate activity |

| Indole-2-carboxylic acid ethyl ester | Lacks both chlorine atom and azaindole structure | Limited activity |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

- Anticancer Research : In a recent investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 25 µM, highlighting its potential as an anticancer agent.

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Reflux time | 3–5 hours | |

| Purification solvent | DMF/acetic acid (1:1 v/v) | |

| Column chromatography | Ethyl acetate/hexane (3:7) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.